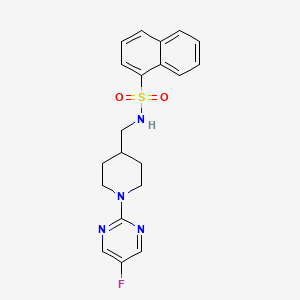

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2S/c21-17-13-22-20(23-14-17)25-10-8-15(9-11-25)12-24-28(26,27)19-7-3-5-16-4-1-2-6-18(16)19/h1-7,13-15,24H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGOFUHCQISGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target the jak2 protein. Jak2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, resulting in cell proliferation, survival, and differentiation.

Mode of Action

Compounds with similar structures have been found to inhibit jak2, thereby preventing the activation of downstream signaling pathways. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on Jak2 signaling for growth.

Biochemical Pathways

The compound is likely to affect the Jak-STAT signaling pathway, given its potential inhibition of Jak2. The Jak-STAT pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be a decrease in cell proliferation and survival, particularly in cells that are dependent on Jak2 signaling for growth. This could potentially make the compound useful in the treatment of diseases characterized by abnormal cell growth, such as certain types of cancer.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Fluoropyrimidine moiety: Enhances biological activity and metabolic stability.

- Piperidine ring: Contributes to binding affinity with biological targets.

- Naphthalene sulfonamide group: Potentially involved in various interactions with proteins and nucleic acids.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide exhibits several biological activities:

- Antitumor Activity: Studies have indicated that compounds with similar structures inhibit tumor cell proliferation. For example, fluorinated pyrimidines have shown effectiveness against various cancer cell lines by disrupting nucleic acid synthesis and function .

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests suggest that it may inhibit bacterial growth, potentially through interference with bacterial metabolic pathways.

- Anti-inflammatory Effects: Research indicates that similar sulfonamide compounds can modulate inflammatory responses, possibly by inhibiting specific signaling pathways involved in inflammation .

The mechanisms through which N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide exerts its effects are still under investigation but may include:

- Inhibition of Enzymatic Activity: The fluoropyrimidine component may interact with enzymes critical for nucleotide synthesis, thereby inhibiting cancer cell proliferation.

- Binding to Receptors: The piperidine and naphthalene moieties may facilitate binding to specific receptors or proteins, modulating their activity and leading to biological effects.

Synthesis

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step synthetic routes:

- Synthesis of 5-Fluoropyrimidine: Achieved through fluorination processes.

- Formation of Piperidine Derivative: Involves nucleophilic substitution reactions.

- Attachment of Naphthalene Sulfonamide Group: This final step incorporates the sulfonamide functionality, crucial for biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, we analyze structurally related compounds from the evidence, focusing on functional groups, therapeutic applications, and pharmacological profiles.

Fluorinated Piperidine Derivatives

2'-Fluoroortho-fluorofentanyl ():

- Structure : Features a piperidine core with fluorophenethyl and fluorophenylpropionamide substituents.

- Application : Opioid receptor agonist, highlighting the role of fluorinated piperidines in enhancing blood-brain barrier penetration.

- Contrast : Unlike the target compound, this analog lacks sulfonamide or pyrimidine groups, focusing instead on opioid activity.

- 4'-Methyl acetyl fentanyl (): Structure: Piperidine linked to a methylphenethyl group and phenylacetamide. Application: Another opioid derivative, emphasizing the versatility of piperidine in central nervous system (CNS)-targeting drugs. Contrast: The target compound’s fluoropyrimidine and sulfonamide groups likely shift its mechanism away from opioid pathways.

Naphthalene and Sulfonamide Derivatives

-

- Structure : Combines a naphthyridine-acetamide core with a piperidinyl-trifluoromethylbiphenyl group.

- Application : Atherosclerosis treatment, targeting lipoprotein-associated phospholipase A2 (Lp-PLA2).

- Contrast : The naphthyridine and trifluoromethyl groups in Goxalapladib differ from the target’s naphthalene sulfonamide and fluoropyrimidine, suggesting divergent targets (e.g., kinases vs. phospholipases).

- 1-Nitronaphthalene (): Structure: Nitro-substituted naphthalene. Contrast: The sulfonamide and fluoropyrimidine-piperidine in the target compound introduce polarity and specificity absent in 1-nitronaphthalene.

Comparative Data Table

Key Findings and Implications

Fluorination Impact : Fluorinated piperidines (e.g., 2'-fluoroortho-fluorofentanyl) demonstrate enhanced CNS bioavailability, but the target compound’s fluoropyrimidine may redirect activity to peripheral targets like kinases or proteases.

Sulfonamide vs. Acetamide : The sulfonamide group in the target compound likely improves solubility and target binding compared to acetamide-based analogs (e.g., Goxalapladib).

Naphthalene vs. Naphthyridine : The naphthalene core provides a rigid hydrophobic scaffold distinct from Goxalapladib’s naphthyridine, which may influence binding pocket compatibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves coupling the 5-fluoropyrimidine-substituted piperidine moiety with the naphthalene sulfonamide group via nucleophilic substitution or amide bond formation. Key steps include:

- Purification using column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) .

- Reaction monitoring via thin-layer chromatography (TLC) with UV visualization .

- Structural confirmation via / NMR and high-resolution mass spectrometry (HRMS) to verify regioselectivity and purity .

Q. How can the crystal structure and intermolecular interactions of this compound be analyzed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D conformation. For example:

- Hydrogen bonding (N–H⋯S/N–H⋯N) and π-π stacking (centroid distances ~3.59 Å) stabilize the crystal lattice .

- Twinning laws (e.g., [100 010 101]) and refinement parameters (R factor <0.07) ensure data accuracy .

- Software like SHELX or OLEX2 is used for structure solution and refinement .

Q. What biological targets are associated with naphthalene sulfonamide derivatives, and how are they evaluated?

- Methodological Answer : Naphthalene sulfonamides often target enzymes (e.g., kinases, phosphatases) or receptors. Assays include:

- Fluorescence-based binding studies (e.g., dansyl fluorophore derivatives for hydrophobic interactions) .

- Enzyme inhibition assays (IC determination) using spectrophotometric or radiometric methods .

- Cell-based viability assays (e.g., MTT) to assess cytotoxicity in disease models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the fluoropyrimidine and sulfonamide moieties for enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 5-fluoropyrimidine with chloro/bromo analogs or modify the piperidine’s methyl linker to ethyl/propyl groups .

- Biological Testing : Compare IC values across analogs in enzyme assays (e.g., kinase inhibition) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR, PI3K) .

Q. What strategies improve the solubility and bioavailability of this hydrophobic compound?

- Methodological Answer :

- Formulation : Use co-solvents (PEG 400, DMSO) or lipid-based nanoparticles .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the sulfonamide nitrogen .

- Analytical Validation : Quantify solubility via HPLC and assess particle size distribution (dynamic light scattering) .

Q. How can computational methods predict metabolic stability and off-target effects?

- Methodological Answer :

- Metabolism Prediction : Use CYP450 isoform docking (e.g., CYP3A4) and metabolite identification via in silico tools (Meteor Nexus) .

- Off-Target Profiling : Screen against databases like ChEMBL for cross-reactivity using similarity search algorithms .

Q. How do synergistic effects with other therapeutic agents enhance efficacy in complex disease models?

- Methodological Answer :

- Combination Studies : Test with standard chemotherapeutics (e.g., cisplatin) in cancer cell lines using Chou-Talalay combination index (CI) analysis .

- In Vivo Models : Evaluate tumor regression in xenograft mice with pharmacokinetic (PK) monitoring via LC-MS/MS .

Q. How can contradictory data in biological assays (e.g., varying IC across labs) be resolved?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., ATCC-certified), assay conditions (pH, temperature), and positive controls .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and Western blotting for target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.